2-ethoxy-N-(pyridin-3-ylmethyl)benzamide
Description
2-Ethoxy-N-(pyridin-3-ylmethyl)benzamide (CAS: 438618-50-9, C₁₅H₁₆N₂O₂, molecular weight: 256.30 g/mol) is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a pyridin-3-ylmethyl group attached to the amide nitrogen .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
NFOBTLDLTKMYNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamide Derivatives
Key Observations :
- Substituent Impact : The 2-ethoxy group in the target compound may enhance lipophilicity compared to analogs with polar hydroxy or methoxy groups (e.g., Rip-D, Rip-B) .
- Synthetic Complexity: Pyridin-3-ylmethyl-containing analogs (e.g., 4-cyano derivative in ) often require multi-step syntheses, whereas simpler phenethylamine derivatives (Rip-B) achieve higher yields via direct coupling .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Notes:
- The absence of melting point data for the target compound limits direct comparison, but analogs with hydroxy groups (Rip-D) exhibit slightly higher melting points due to hydrogen bonding .
- IR spectra of benzamides typically show strong C=O stretches (~1640–1650 cm⁻¹), while hydroxy groups (e.g., Rip-D) display broad O-H bands (~3400 cm⁻¹) .
Key Findings :
- Activity Trends : Hydrophobic substituents (e.g., ethoxy, pentadecyl in ) may enhance membrane permeability, while polar groups (hydroxy, methoxy) improve solubility but reduce CNS penetration .
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